molecular formula C19H23BrN2O3S B288599 2-{4-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether

2-{4-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether

Cat. No. B288599
M. Wt: 439.4 g/mol
InChI Key: SOCPSOQUQSWNKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether, also known as BRL-15572, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of sulfonyl-piperazine derivatives and has shown promising results in various scientific studies.

Mechanism of Action

The exact mechanism of action of 2-{4-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. This modulation results in a reduction in anxiety and depression symptoms, as well as a decrease in pain and inflammation.
Biochemical and Physiological Effects:
2-{4-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether has been shown to have various biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. Additionally, it has been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{4-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for its target receptors, which allows for precise modulation of neurotransmitter activity. However, one of the limitations of 2-{4-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are numerous potential future directions for the research of 2-{4-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether. One potential direction is the further investigation of its potential therapeutic applications in the treatment of anxiety, depression, pain, and inflammation. Additionally, further research could be conducted to explore its potential use in the treatment of cancer and other diseases. Finally, the development of new derivatives of 2-{4-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether with improved potency and selectivity could also be an area of future research.

Synthesis Methods

The synthesis of 2-{4-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether involves the reaction of 1-(4-bromobenzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine with 2-bromomethylphenol in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product.

Scientific Research Applications

2-{4-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether has been studied extensively for its potential therapeutic applications in various fields of medicine. It has shown potential as a treatment for anxiety and depression, as well as for the management of pain and inflammation. Additionally, 2-{4-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether has been studied for its potential use in the treatment of cancer and other diseases.

properties

Product Name

2-{4-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether

Molecular Formula

C19H23BrN2O3S

Molecular Weight

439.4 g/mol

IUPAC Name

1-(4-bromo-2,5-dimethylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C19H23BrN2O3S/c1-14-13-19(15(2)12-16(14)20)26(23,24)22-10-8-21(9-11-22)17-6-4-5-7-18(17)25-3/h4-7,12-13H,8-11H2,1-3H3

InChI Key

SOCPSOQUQSWNKQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

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